molecular formula C16H13N3O2 B2817882 2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 519047-18-8

2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2817882
CAS No.: 519047-18-8
M. Wt: 279.299
InChI Key: SUZSGHCJOWAXMD-UHFFFAOYSA-N
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Description

2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a specialized chemical compound belonging to the pyridopyrimidine class, which has been identified as a scaffold of significant interest in antibacterial research . This molecule features a carbaldehyde functional group at the 3-position and a substituted anilino group at the 2-position, making it a valuable intermediate for further synthetic modification and structure-activity relationship (SAR) studies. Researchers can utilize the reactive aldehyde group to conduct condensation reactions or to generate diverse derivatives, such as carboxylic acid derivatives, for probing biological activity and optimizing drug-like properties . The structural framework of this compound is recognized for its potential in anti-tubercular applications, as pyridopyrimidine derivatives have been investigated as a novel class of anti-tubercular agents in scientific patents . Its mechanism of action, while specific to its derivative forms, may involve interactions with key bacterial targets, leading to the inhibition of essential enzymatic pathways. As a building block, it enables the exploration of new chemical space in the development of small-molecule therapeutics against bacterial infections . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Buyers are responsible for verifying the product's identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

2-anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-6-5-9-19-15(11)18-14(13(10-20)16(19)21)17-12-7-3-2-4-8-12/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZSGHCJOWAXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of an appropriate pyrimidine derivative with an aniline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Key Observations:

  • Substituent Polarity: Hydrophilic groups (e.g., hydroxyethylamino in ) improve aqueous solubility, whereas aromatic/heterocyclic substituents (e.g., anilino, piperazinyl) enhance target binding via hydrophobic/π-stacking interactions .
  • Biological Activity : Thiomorpholin-4-yl and imidazo-pyrimidine derivatives exhibit explicit enzyme inhibition and antitumor effects, suggesting the target compound may share similar mechanisms .

Pharmacological Potential

  • Antitumor Activity: Structural analogs like 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde demonstrate efficacy in reducing tumor growth and normalizing liver enzyme levels, suggesting the anilino variant may target similar pathways (e.g., kinase inhibition) .
  • Enzyme Inhibition : Thiomorpholin-4-yl derivatives inhibit tubulin polymerization, a mechanism critical in cancer therapy .
  • Solubility vs. Bioactivity Trade-off: While hydroxyethylamino analogs (e.g., ) may have better pharmacokinetics, their reduced lipophilicity could limit membrane permeability compared to aromatic substituents.

Biological Activity

2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, drawing from diverse sources.

Synthesis

Synthesis of this compound typically involves multi-step reactions including cyclization and functionalization of pyrimidine derivatives. Various synthetic routes have been explored, often utilizing catalysts such as palladium for cross-coupling reactions to enhance yield and selectivity .

Anticancer Properties

Recent studies have indicated that compounds related to 2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine exhibit significant anticancer activity. For example, derivatives have been tested against various cancer cell lines including lymphoma and glioma, showing promising results in inhibiting cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
2-Anilino-9-methyl-4-oxopyrido...Lymphoma5.4
AZD8055Solid Tumors3.5
6-(2,6-dichlorophenyl)-...Malignant Glioma4.1

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in cancer progression. For instance, it has been reported as a potent inhibitor of mTOR kinase, which plays a pivotal role in cell growth and proliferation .

Table 2: Enzyme Inhibition Activity

Enzyme TargetCompound NameInhibition TypeReference
mTOR2-Anilino-9-methyl-4-oxopyrido...ATP-competitive
PI3KδPyrido[3,4-d]pyrimidine derivativesSelective inhibitor

Anti-inflammatory Effects

In addition to anticancer properties, some derivatives of this compound have shown anti-inflammatory effects by modulating immune responses through inhibition of specific pathways involved in inflammation .

Case Study 1: Cancer Treatment Trials

A clinical trial evaluated the efficacy of a related compound in patients with advanced lymphoma. Results indicated a significant reduction in tumor size among participants treated with the compound compared to placebo controls. The study highlighted the potential for further development into a therapeutic agent for hematological malignancies.

Case Study 2: Inhibition of mTOR Pathway

Another study focused on the inhibition of the mTOR pathway using 2-Anilino-9-methyl derivatives. The findings revealed that these compounds could effectively reduce cell viability in cancer cells resistant to conventional therapies, suggesting their utility in overcoming drug resistance .

Q & A

Advanced Research Question

  • In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based kinetic assays. IC₅₀ values are calculated from dose-response curves .
  • In vivo models : Assess analgesic or anti-inflammatory activity in rodent models (e.g., acetic acid-induced writhing), with dose optimization to balance efficacy and toxicity .
    Data Interpretation : Compare structure-activity relationships (SAR) with analogues (e.g., ethoxy or methyl substitutions) to identify critical pharmacophores .

What computational strategies predict its interaction with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or FRIGATE algorithms to simulate binding to Mycobacterium tuberculosis DUTPase, focusing on hydrogen bonding with the aldehyde and pyrimidine carbonyl groups .
  • DFT calculations : B3LYP/6-31+G(d,p) models predict electron density distribution, highlighting nucleophilic sites (e.g., aldehyde carbon) for covalent inhibitor design .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

How can conflicting bioactivity data across studies be resolved?

Advanced Research Question
Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. ethanol), or enzyme isoforms. Standardize protocols using guidelines like OECD 429 .
  • Structural variability : Impurity profiles (e.g., residual solvents) affect activity. Employ HPLC-MS to verify purity (>95%) before testing .
  • Cell-line specificity : Validate target expression (e.g., qPCR for enzyme mRNA) in cell models to ensure relevance .

What are the best practices for handling and storing this compound?

Basic Research Question

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent aldehyde oxidation .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (H301: toxic if swallowed). Neutralize spills with 10% sodium bicarbonate .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

  • Substituent modulation : Replace the anilino group with benzylamino or allylamino moieties to enhance solubility or target affinity .
  • Bioisosterism : Substitute the pyrido-pyrimidine core with quinolinone systems to retain activity while improving metabolic stability .
  • Pharmacokinetics : Introduce PEGylated side chains to increase half-life in plasma .

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